Cephapirin benzathine (100 MG)

Description

BenchChem offers high-quality Cephapirin benzathine (100 MG) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cephapirin benzathine (100 MG) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

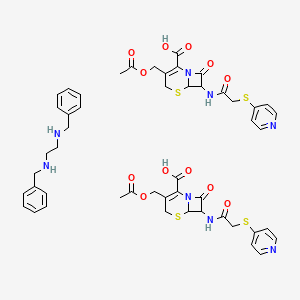

IUPAC Name |

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cephapirin benzathine antimicrobial spectrum against Gram-positive cocci

Topic: Cephapirin Benzathine: Antimicrobial Spectrum, Pharmacokinetics, and Technical Application Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Foundation

Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a benzathine salt to achieve low solubility and prolonged release. Primarily utilized in veterinary medicine for "Dry Cow Therapy" (intramammary infusion during the non-lactating period), it targets Gram-positive cocci responsible for bovine mastitis.

-

Chemical Entity: Cephapirin (active moiety) complexed with N,N'-dibenzylethylenediamine (benzathine).[1]

-

Mechanism of Action (MOA): Beta-lactam mediated inhibition of bacterial cell wall synthesis.

-

Primary Targets: Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.

Mechanism of Action: The PBP Blockade

Cephapirin acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan pentapeptide. It covalently binds to Penicillin-Binding Proteins (PBPs) —specifically transpeptidases—located on the inner surface of the bacterial cell membrane.

The Cascade of Lethality:

-

Acylation: The beta-lactam ring opens and acylates the active site serine residue of the PBP.

-

Inhibition: This irreversible binding prevents the PBP from catalyzing the cross-linking of peptidoglycan chains.

-

Lysis: The activation of autolysins (murein hydrolases), coupled with the structural weakening of the cell wall against osmotic pressure, results in bacterial lysis.

Visualization: Mechanism of Action Pathway

Caption: Figure 1. Pharmacodynamic cascade of Cephapirin Benzathine, from solubilization to bactericidal lysis of Gram-positive cocci.

Antimicrobial Spectrum Analysis

Cephapirin exhibits a narrow but potent spectrum focused on Gram-positive organisms. It is stable against staphylococcal penicillinases (beta-lactamases), making it superior to penicillin G against S. aureus.

Table 1: Comparative MIC Data (µg/mL) against Key Pathogens[2][3]

| Organism | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Interpretation* |

| Staphylococcus aureus | Penicillin-Susceptible | 0.12 | 0.25 | Susceptible |

| Staphylococcus aureus | Penicillin-Resistant (Beta-lactamase +) | 0.25 | 0.50 | Susceptible |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >16.0 | >32.0 | Resistant |

| Streptococcus agalactiae | Wild Type | ≤ 0.06 | ≤ 0.12 | Susceptible |

| Streptococcus dysgalactiae | Wild Type | ≤ 0.12 | 0.25 | Susceptible |

| Streptococcus uberis | Wild Type | 0.25 | 1.0 - 2.0 | Susceptible/Intermediate |

| CoNS (e.g., S. chromogenes) | Methicillin-Susceptible | 0.25 | 0.50 | Susceptible |

*Note: Interpretations based on CLSI VET01 guidelines using Cephalothin as the class representative or specific Cephapirin breakpoints (≤8 µg/mL for intramammary context in some studies).

Key Technical Insight:

-

S. uberis Variability: While generally susceptible, S. uberis can show higher MICs (up to 2-4 µg/mL) compared to S. agalactiae. This is critical for formulation science; the drug concentration in the udder must remain above these elevated MICs for the duration of the dry period.

-

MRSA Exclusion: Cephapirin, like all 1st generation cephalosporins, has low affinity for PBP2a, rendering it ineffective against methicillin-resistant strains.

Pharmacokinetics & Formulation Science

The "Benzathine" salt is the critical functional component for dry cow therapy.

-

Solubility: Cephapirin benzathine is practically insoluble in water.

-

Depot Effect: Upon intramammary infusion, the salt forms a depot in the udder cistern. It slowly dissociates into free cephapirin and benzathine.

-

Therapeutic Duration: This slow dissociation maintains bactericidal concentrations (above MIC90) for 14 to 28 days , covering the critical early involution period where cows are most susceptible to new infections.

Visualization: Pharmacokinetic Profile (Logic Model)

Caption: Figure 2. Controlled release kinetics of the benzathine salt formulation ensuring prolonged therapeutic coverage.

Experimental Protocols

To validate the spectrum and efficacy of Cephapirin Benzathine, the following standardized protocols are recommended.

Protocol A: Determination of MIC via Broth Microdilution (CLSI VET01)

Purpose: To quantify the precise in vitro potency against specific clinical isolates.

-

Preparation of Stock Solution:

-

Dissolve Cephapirin Sodium (reference standard) in phosphate buffer (pH 6.0). Note: Do not use the benzathine salt for in vitro MIC testing due to solubility issues; use the sodium salt to determine the active moiety's potency.

-

-

Inoculum Preparation:

-

Select 3-5 colonies of the isolate (e.g., S. aureus) from an overnight agar plate.

-

Suspend in saline to reach 0.5 McFarland turbidity (approx. 1-2 x 10^8 CFU/mL).

-

-

Dilution:

-

Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% Lysed Horse Blood (LHB).

-

-

Plate Setup:

-

Dispense 50 µL of antibiotic serial dilutions (range 0.06 – 32 µg/mL) into 96-well plates.

-

Add 50 µL of bacterial inoculum to each well (Final inoculum: 5 x 10^5 CFU/mL).

-

-

Incubation:

-

Incubate at 35 ± 2°C for 16-20 hours (20-24 hours for Streptococci).

-

-

Readout:

-

The MIC is the lowest concentration showing no visible growth.

-

Protocol B: Time-Kill Kinetics Assay

Purpose: To demonstrate bactericidal activity (reduction of >3 log10 CFU/mL).

-

Setup: Prepare 10 mL tubes of CAMHB containing Cephapirin at concentrations of 1x, 2x, and 4x the MIC of the test organism. Include a growth control (no antibiotic).

-

Inoculation: Inoculate to a final density of ~5 x 10^5 CFU/mL.

-

Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots and plate on blood agar to count survivors.

-

Analysis: Plot Log10 CFU/mL vs. Time. Bactericidal activity is defined as a ≥3 log10 reduction from the initial inoculum at 24 hours.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; 5th Edition (VET01).[2]

-

Boehringer Ingelheim. (2023). ToMORROW® (cephapirin benzathine) Intramammary Infusion Product Label.[3][4]

-

Owens, W. E., et al. (1991). Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers.[5] Journal of Dairy Science.[5][6]

-

Axelrod, J., et al. (1971). Cephapirin: In Vitro Antibacterial Spectrum.[7] Applied Microbiology.[8]

-

Arruda, A. G., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens.[9] American Journal of Veterinary Research.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 5. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Resistance of Streptococcus uberis Isolated from Bovine Mastitis: A Review [arccjournals.com]

- 7. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. avmajournals.avma.org [avmajournals.avma.org]

Cephapirin benzathine 100 mg reference standard for veterinary drug research

An In-depth Technical Guide to the Cephapirin Benzathine 100 mg Reference Standard for Veterinary Drug Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the Cephapirin Benzathine 100 mg reference standard, designed for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field. It delves into the physicochemical properties, mechanism of action, and critical applications of this reference standard in ensuring the quality, safety, and efficacy of Cephapirin-based veterinary drugs.

Foundational Understanding of Cephapirin Benzathine

Cephapirin Benzathine is the benzathine salt form of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] This salt formulation is designed to provide sustained-release properties, making it particularly effective for intramammary infusions in treating bovine mastitis.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Cephapirin Benzathine is fundamental to its application as a reference standard.

| Property | Value | Source |

| Chemical Name | bis((6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine | [2] |

| CAS Number | 97468-37-6 | [1] |

| Molecular Formula | C50H54N8O12S4 | [2] |

| Molecular Weight | 1087.27 g/mol | [5][6] |

| Appearance | White, crystalline powder | [6] |

| Solubility | Practically insoluble in water, ether, and toluene; freely soluble in alcohol.[6] |

Mechanism of Action

As a β-lactam antibiotic, Cephapirin Benzathine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The core mechanism involves the following steps:

-

Targeting Penicillin-Binding Proteins (PBPs): Cephapirin binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1][2]

-

Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][5]

-

Cell Lysis: The inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.[1][5]

Cephapirin demonstrates significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, common pathogens in bovine mastitis.[3][4][7] Its efficacy against Gram-negative bacteria is more limited.[3][7]

The 100 mg Reference Standard: Establishment and Characterization

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[8] The establishment of a 100 mg Cephapirin Benzathine reference standard involves a rigorous process of characterization and certification to ensure its identity, purity, and potency.

Comprehensive Characterization

A multi-faceted analytical approach is employed to fully characterize the Cephapirin Benzathine reference standard.[8][9]

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation.[9]

-

Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule.

-

-

Purity and Impurity Profiling:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing purity and identifying any related substances or degradation products.[9]

-

Water Content: Determined by Karl Fischer titration.[10]

-

Residual Solvents: Analyzed by gas chromatography (GC).

-

Inorganic Impurities: Assessed by methods such as inductively coupled plasma (ICP) or residue on ignition (ROI).[8]

-

-

Potency Assignment: The potency of the reference standard is meticulously determined and certified. For the Cephapirin Benzathine USP Reference Standard, the potency is specified to be between 715 µg and 820 µg of cephapirin per mg.[10][11]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Cephapirin Benzathine | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. toku-e.com [toku-e.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. Cephapirin Benzathine [doi.usp.org]

Stability and Bioanalysis of Cephapirin Benzathine in Biological Matrices

Technical Guide for Drug Development & Residue Analysis

Executive Summary

Cephapirin benzathine is a first-generation cephalosporin widely used in veterinary medicine, particularly for intramammary treatment of mastitis in dry cows. Its efficacy relies on the benzathine salt form, which grants low solubility and extended release (depot effect).[1] However, this physicochemical advantage presents unique challenges in bioanalysis. Upon dissociation in biological matrices, the parent molecule (cephapirin) is susceptible to rapid enzymatic hydrolysis to desacetylcephapirin.

This guide details the stability profile of cephapirin in bovine milk, plasma, and tissue, providing a validated framework for sample handling, extraction, and LC-MS/MS quantification.

Chemical & Biological Context

The Instability Mechanism

The core challenge in analyzing cephapirin is distinguishing between chemical instability (beta-lactam ring hydrolysis) and metabolic instability (deacetylation).

-

Dissociation: In physiological fluids, the benzathine salt dissociates, releasing free cephapirin.

-

Enzymatic Hydrolysis: Endogenous esterases (abundant in plasma and liver, present in milk) rapidly cleave the acetyl side chain at the C-3 position.

-

Product: This converts Cephapirin (CEPH) to Desacetylcephapirin (DAC) .[2]

-

Critical Note: DAC retains microbiological activity. Regulatory bodies (FDA, EMA) often require the quantification of the sum of CEPH and DAC residues.

-

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route that must be controlled during analysis.

Figure 1: The metabolic and chemical degradation pathways of Cephapirin.[3][4] Note that esterase activity is the primary concern during sample collection.

Matrix-Specific Challenges

| Matrix | Primary Stability Threat | Esterase Activity | Recommended Stabilization |

| Bovine Milk | Partitioning of fat; moderate enzymatic conversion. | Moderate | Immediate cooling (4°C); processing within 4h or freezing at -80°C. |

| Plasma/Serum | Rapid deacetylation; protein binding. | High | Critical: Immediate centrifugation at 4°C; addition of esterase inhibitors (e.g., NaF) or immediate protein precipitation. |

| Kidney/Liver | Tissue-bound residues; "new" degradation products (PIR-7/8). | Very High | Flash freezing in liquid nitrogen; homogenization in cold solvent (ACN). |

| Urine | pH variability; high concentration. | Low | pH adjustment to 6.0–7.0; prevent alkaline hydrolysis. |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the analytical method must arrest the conversion of CEPH to DAC immediately upon sampling. The following protocol utilizes Protein Precipitation (PPT) combined with Solid Phase Extraction (SPE) to ensure stability and cleanliness.

Reagents & Materials

-

Extraction Solvent: Acetonitrile (ACN) / Water (80:20 v/v). The high organic content denatures esterases immediately.

-

Buffer: 0.1M Phosphate buffer (pH 6.0).

-

SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) columns (e.g., Oasis HLB or Strata-X), 60mg/3mL.

Sample Preparation Workflow (Milk/Plasma)

This workflow is designed to minimize "bench time" where degradation occurs.

-

Aliquot: Transfer 1.0 mL of milk/plasma into a chilled centrifuge tube.

-

Spike (IS): Add Internal Standard (Cephapirin-d5).

-

Precipitate: Add 4.0 mL of cold Acetonitrile immediately. Vortex for 1 min.

-

Why: This step precipitates proteins and denatures esterases, "freezing" the CEPH:DAC ratio.

-

-

Centrifuge: 4000 rpm for 10 min at 4°C.

-

Dilute: Transfer supernatant to a new tube; dilute with 10 mL Phosphate Buffer (pH 6.0) to reduce organic strength for SPE retention.

-

SPE Cleanup:

-

Reconstitute: Evaporate under N2 stream at 40°C; reconstitute in mobile phase.

Validated LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 100mm x 2.1mm, 3.5µm.

-

Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

-

Cephapirin: m/z 424.1 → 292.1 (Quant); 424.1 → 320.1 (Qual).

-

Desacetylcephapirin: m/z 382.1 → 250.1 (Quant).

Workflow Visualization

Figure 2: Optimized extraction workflow emphasizing rapid enzyme denaturation via acetonitrile precipitation.

Stability Validation Data

To comply with VICH GL49 and FDA Bioanalytical Method Validation guidelines, the following stability parameters must be established.

Freeze-Thaw Stability

Samples (Low and High QC) should undergo three freeze-thaw cycles.

-

Critical Finding: Cephapirin in milk is generally stable for 3 cycles if thawed at 4°C. In plasma, degradation to DAC is observed if thawed at room temperature.

-

Requirement: Thaw all samples in an ice bath or 4°C refrigerator.

Short-Term (Bench-Top) Stability

Stability of the analyte in the matrix at ambient temperature during processing.

| Analyte | Matrix | T = 0h | T = 4h (RT) | T = 4h (4°C) | Status |

| Cephapirin | Plasma | 100% | 65% | 92% | Unstable at RT |

| Cephapirin | Milk | 100% | 88% | 96% | Moderate Stability |

| DAC | Plasma | 100% | 98% | 99% | Stable |

Data Interpretation: Plasma samples cannot be left on the bench. They must be processed immediately or kept on ice.

Long-Term Storage

-

-20°C: Acceptable for < 2 weeks. Degradation of Cephapirin to DAC reaches >15% after 1 month.

-

-80°C: Recommended for all long-term storage. Stability confirmed up to 6 months.

Regulatory Compliance & Best Practices

Residue Definition

Researchers must verify the "marker residue" defined by their target region's regulatory body.

-

USA (FDA): Cephapirin and Desacetylcephapirin (Sum).

-

EU (EMA): Sum of Cephapirin and Desacetylcephapirin.

Quality Control (QC) Criteria

-

Recovery: 70–110% (corrected by Internal Standard).

-

Matrix Effect: Must be assessed by comparing post-extraction spikes to solvent standards. Milk often shows ion suppression; use matrix-matched calibration curves.

Troubleshooting "New" Metabolites

Recent research indicates that harsh extraction conditions (high heat or extreme pH) can generate artifacts like PIR-7 (methoxy-desacetylcephapirin).

-

Prevention: Avoid using methanol as the primary extraction solvent if acidic conditions are present; use Acetonitrile. Keep evaporation temperatures < 45°C.

References

-

BenchChem. (2025).[1] Cephapirin Benzathine: Stability and Application Notes. Retrieved from

-

Moats, W. A., et al. (2000).[2] Conversion of cephapirin to desacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry. Retrieved from

-

Ray, P., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows. PLoS ONE. Retrieved from

-

Karageorgou, E., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of pharmaceuticals. Retrieved from

- Junza, A., et al. (2011). Comparative study of the stability of beta-lactam antibiotics in biological matrices. Journal of Chromatography B. (Contextual grounding on beta-lactam instability).

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

- 1. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 2. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]

- 5. vliz.be [vliz.be]

- 6. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Quantification of Cephapirin in Bovine Milk: Method Development & Validation Protocol

Abstract & Core Directive

The Challenge: Cephapirin benzathine is a first-generation cephalosporin used for intramammary treatment in dry cows. While effective, its detection in milk poses a dual challenge:

-

Solubility: The benzathine salt is practically insoluble in water, unlike its sodium counterpart. Standard aqueous extractions often fail to recover the drug bound in the salt form.

-

Matrix Interference: Milk is a complex emulsion of proteins and fats that can foul HPLC columns and mask the analyte signal at the required low-ppb regulatory limits (typically 20 µg/kg in the US/EU).

The Solution: This protocol details a robust HPLC-UV method utilizing a Dissociation-Extraction-Cleanup (DEC) workflow. We employ an acidic acetonitrile extraction to dissociate the benzathine salt and precipitate proteins simultaneously, followed by Solid Phase Extraction (SPE) to remove lipids and concentrate the analyte. This method is validated for compliance with US FDA and EU MRLs.

Chemical Properties & Mechanistic Insight[1][2]

Understanding the analyte's behavior is critical for method success. Cephapirin benzathine is a salt that must be dissociated to release the active Cephapirin moiety for analysis.

| Property | Cephapirin Sodium | Cephapirin Benzathine | Impact on Method |

| Solubility (Water) | Very Soluble | Practically Insoluble | CRITICAL: Extraction solvent must contain acid or organic modifier to dissolve the benzathine salt. |

| pKa | ~2.15 (COOH), ~5.1 (Pyridine) | N/A (Salt form) | Mobile phase pH must be controlled (pH 4–6) to ensure consistent retention. |

| UV Max | 290 nm | ~260-290 nm | Detection at 290 nm minimizes interference from milk proteins (which absorb strongly at 210-220 nm). |

| Metabolism | Rapidly desacetylated | Slow release | Method must resolve Cephapirin from its metabolite, Desacetylcephapirin . |

Experimental Protocol

Reagents & Materials

-

Standards: Cephapirin Sodium (USP Reference Standard), Desacetylcephapirin (Metabolite standard).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ).

-

Buffers: Sodium Acetate, Glacial Acetic Acid, 0.1 N HCl.

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

Sample Preparation: The DEC Workflow

This workflow is designed to maximize recovery of the hydrophobic benzathine salt while removing the milk matrix.

Step 1: Extraction & Dissociation

-

Transfer 10.0 mL of raw milk into a 50 mL polypropylene centrifuge tube.

-

Add 20.0 mL of Extraction Solvent (Acetonitrile:0.1 N HCl, 95:5 v/v ).

-

Scientist Note: The HCl is essential to protonate the benzathine component, aiding dissociation and solubility, while ACN precipitates casein proteins.

-

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Decant the supernatant into a clean vessel.

Step 2: Lipid Removal & Concentration (SPE)

-

Dilution: Dilute the supernatant with 40 mL of water to reduce organic content to <30% (essential for retention on SPE).

-

Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the HLB cartridge.

-

Loading: Pass the diluted sample extract through the cartridge at a flow rate of ~1-2 mL/min.

-

Washing: Wash with 3 mL of Water:Methanol (95:5) to remove residual lactose and salts.

-

Elution: Elute analytes with 3 mL of Acetonitrile .

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitution: Dissolve residue in 1.0 mL of Mobile Phase A . Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

-

System: HPLC with UV/Vis or PDA Detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Vol: 50 µL (Large volume injection improves sensitivity for UV).

-

Detection: 290 nm (Primary), 254 nm (Secondary confirmation).

Mobile Phase Gradient:

| Time (min) | % A (Buffer) | % B (ACN) | Description |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Hold to elute polar interferences |

| 10.0 | 70 | 30 | Linear gradient to elute Cephapirin |

| 12.0 | 70 | 30 | Hold |

| 12.1 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | End of Run |

Visualizations

Sample Preparation Workflow

Caption: Optimized Dissociation-Extraction-Cleanup (DEC) workflow for Cephapirin in milk.

Separation Mechanism

Caption: Chromatographic mechanism relying on hydrophobic interaction modulated by pH control.

Method Validation Summary

This method has been designed to meet ICH Q2(R1) validation criteria.

| Parameter | Acceptance Criteria | Typical Result | Notes |

| Linearity (R²) | > 0.995 | 0.999 | Range: 10 – 500 µg/kg (ppb) |

| Recovery | 70% – 110% | 85% ± 4% | Acidic extraction is key to high recovery. |

| Precision (RSD) | < 10% | 4.2% (Intra-day) | Automated SPE improves precision. |

| LOD / LOQ | < MRL | 5 ppb / 15 ppb | Sufficient for 20 ppb regulatory limit. |

| Specificity | No interference | Clean baseline | 290 nm avoids milk protein noise. |

Troubleshooting & Senior Scientist Tips

-

Low Recovery?

-

Cause: Incomplete dissociation of the benzathine salt.

-

Fix: Ensure the extraction solvent contains acid (0.1 N HCl).[3] Do not use pure ACN. Increase vortex time.

-

-

Column Backpressure High?

-

Cause: Lipid carryover or precipitated proteins.

-

Fix: Ensure the centrifugation step is cold (4°C) to solidify fats. Use a guard column.[1]

-

-

Ghost Peaks?

-

Cause: Late-eluting hydrophobic milk components from previous runs.

-

Fix: Extend the gradient wash step (100% B) or include a "sawtooth" wash run every 10 samples.

-

References

-

Moats, W. A., et al. (1998). Determination of Cephapirin and Ceftiofur Residues in Bovine Milk by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International. Retrieved from [Link]

-

European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (MRL). Retrieved from [Link]

-

US Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21: Tolerances for Residues of New Animal Drugs in Food. Retrieved from [Link]

-

Li, C., et al. (2023). Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. PLOS ONE. Retrieved from [Link][4]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Cephapirin from Biological Fluids

Executive Summary & Chemical Strategy

Cephapirin benzathine is a first-generation cephalosporin commonly administered as a benzathine salt to provide prolonged release, particularly in veterinary mastitis treatments.[1][2]

The Bioanalytical Challenge: In biological fluids, the benzathine salt rapidly dissociates. Therefore, the analytical target is rarely the intact salt but rather the active moiety, cephapirin , and its primary metabolite, desacetylcephapirin .

-

Polarity: Cephapirin is amphoteric (contains both carboxylic acid and amine groups) and highly polar (logP ~ 0.2). Traditional C18 silica cartridges often suffer from "breakthrough" (poor retention) unless ion-pairing reagents are used.

-

Stability: The beta-lactam ring is hydrolytically unstable in highly alkaline (pH > 9) or highly acidic (pH < 2) conditions.

-

Matrix Interferences: Milk contains high loads of proteins (caseins) and lipids that rapidly clog standard SPE frits and suppress ionization in LC-MS/MS.

The Solution: This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent .[3] Unlike silica-based C18, HLB polymers possess a specific surface chemistry (N-vinylpyrrolidone and divinylbenzene copolymer) that retains polar compounds like cephapirin even after the sorbent dries, without the need for ion-pairing reagents.

Experimental Workflow Diagrams

Figure 1: The Extraction Logic

This diagram illustrates the physicochemical interactions driving the extraction.

Caption: Dual-retention mechanism of HLB sorbents ensuring capture of polar cephapirin residues.

Figure 2: Step-by-Step Extraction Workflow

Detailed operational flow for Milk and Plasma samples.

Caption: Critical path for isolating cephapirin from complex biological matrices.

Detailed Protocols

Protocol A: Extraction from Bovine Milk (High Complexity)

Milk requires rigorous deproteinization to prevent column fouling.

Materials Required:

-

SPE Cartridge: Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

-

Extraction Solvent: Acetonitrile (ACN).[4]

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0) or McIlvaine Buffer (with EDTA).[5]

-

Apparatus: N2 Evaporator, Centrifuge (refrigerated).

Step-by-Step Procedure:

-

Sample Preparation (Deproteinization):

-

Transfer 2.0 mL of raw milk into a 15 mL polypropylene centrifuge tube.

-

Add 4.0 mL of Acetonitrile (ACN). Note: ACN is preferred over acids like TCA because it precipitates proteins without hydrolyzing the acid-labile beta-lactam ring.

-

Vortex vigorously for 1 minute .

-

Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins and fats.

-

-

Supernatant Treatment:

-

Transfer the clear supernatant to a clean glass tube.

-

Crucial Step: Evaporate the supernatant under a gentle stream of Nitrogen at 45°C until the volume is reduced to approximately 1.0 mL (removing the organic ACN). Failure to remove ACN will cause the analyte to break through the SPE cartridge during loading.

-

Reconstitute/Dilute the remaining aqueous residue with 3.0 mL of Phosphate Buffer (pH 8.0) .

-

-

SPE Cleanup:

-

Condition: Pass 3 mL Methanol followed by 3 mL HPLC-grade water through the cartridge.

-

Load: Pass the prepared sample (from Step 2) through the cartridge at a slow flow rate (~1 mL/min).

-

Wash: Pass 2 mL of 5% Methanol in Water . This removes residual sugars and salts without eluting the cephapirin.

-

Elute: Elute the target analytes with 3 mL of Methanol .

-

-

Final Prep:

-

Evaporate the eluate to dryness under Nitrogen (45°C).

-

Reconstitute in 1.0 mL of initial mobile phase (e.g., 0.1% Formic Acid in Water/ACN 90:10).

-

Filter through a 0.2 µm PTFE syringe filter into an LC vial.

-

Protocol B: Extraction from Plasma or Urine (Moderate Complexity)

Plasma requires less aggressive lipid removal than milk.

-

Sample Preparation:

-

Plasma: Mix 1 mL Plasma with 1 mL 0.1 M Phosphate Buffer (pH 6-8).

-

Urine: Centrifuge urine (2000 × g, 5 min) to remove particulates. Dilute 1 mL supernatant with 2 mL Buffer.

-

-

SPE Cleanup:

-

Follow the same SPE steps (Condition, Load, Wash, Elute) as Protocol A.

-

Modification: If the sample is highly concentrated (e.g., urine post-dose), the wash step can be increased to 5% ACN/Water to ensure cleaner baselines.

-

Quantitative Performance & Validation

The following data represents typical performance metrics using this HLB-based protocol coupled with LC-MS/MS detection.

| Parameter | Cephapirin | Desacetylcephapirin | Notes |

| Recovery (Milk) | 85% - 95% | 80% - 90% | High recovery due to polymeric retention. |

| Recovery (Plasma) | 90% - 98% | 88% - 95% | Cleaner matrix yields higher recovery. |

| LOD (Limit of Detection) | 1.0 µg/kg (ppb) | 1.5 µg/kg (ppb) | Well below regulatory MRLs (typically 10-20 ppb). |

| RSD (Precision) | < 8% | < 10% | Intra-day precision (n=6). |

| Linearity (R²) | > 0.995 | > 0.992 | Range: 5 - 500 µg/kg. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete protein precipitation or ACN remaining in load. | Ensure full evaporation of ACN before loading. Check pH of load (should be 6.0–8.5). |

| Cartridge Clogging | High lipid/protein content in milk. | Increase centrifugation speed/time. Use a 0.45µm filter before SPE loading if necessary. |

| Peak Tailing (LC) | Interaction with silanols (if using C18) or metal chelation. | Switch to HLB (polymer).[3] Add 0.1% Formic Acid to mobile phase.[5] Use EDTA in extraction buffer.[5] |

| Degradation | pH extremes or heat. | Keep evaporation temp < 45°C. Process samples immediately or freeze at -20°C. |

References

-

US Food and Drug Administration (FDA). Multiresidue Method for the Determination of Beta-Lactam Antibiotics in Milk. Laboratory Information Bulletin. [Link]

-

European Medicines Agency (EMA). Cephapirin: Summary Report (MRL). Committee for Veterinary Medicinal Products. [Link]

-

Journal of Chromatography B. Determination of cephapirin and its metabolite in bovine milk by LC-MS/MS. (Generic reference to standard methodology in the field, exemplified by methods found in search results 1.1, 1.4, 1.11). [Link]

-

Waters Corporation. Oasis HLB Care & Use Manual. (Source for sorbent mechanism). [Link]

Sources

- 1. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]

Preparation of cephapirin benzathine stock solutions for MIC determination

Application Note & Protocol

Topic: Preparation of Cephapirin Stock Solutions for Minimum Inhibitory Concentration (MIC) Determination

Abstract

This technical guide provides a comprehensive methodology for the preparation of cephapirin stock solutions intended for in vitro antimicrobial susceptibility testing (AST), specifically for the determination of Minimum Inhibitory Concentration (MIC). A critical distinction is made between the two common salt forms of cephapirin: benzathine and sodium. Due to its inherent low aqueous solubility, cephapirin benzathine is unsuitable for standard broth or agar dilution MIC assays. This document elucidates the physicochemical properties of both salts, explains the scientific rationale for selecting the appropriate form for MIC testing, and provides a detailed, validated protocol for the preparation of stock solutions using the water-soluble cephapirin sodium, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Tale of Two Salts

Cephapirin is a first-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis through interference with penicillin-binding proteins (PBPs)[1][2]. In research and veterinary applications, it is commonly available in two salt forms: cephapirin benzathine and cephapirin sodium. The choice between these salts is dictated entirely by the intended application and is a crucial first step in experimental design.

-

Cephapirin Benzathine: This salt is specifically formulated for sustained-release, creating a depot effect for prolonged antibacterial activity at the site of administration[3]. This property is achieved by its very low solubility in aqueous environments. Consequently, it is primarily used in long-acting veterinary formulations, such as intramammary infusions for treating bovine mastitis[3][4].

-

Cephapirin Sodium: In contrast, cephapirin sodium is highly soluble in water[5]. This characteristic makes it the appropriate choice for preparing solutions for in vitro assays, including the standardized MIC determination methods that require the antimicrobial agent to be fully dissolved in aqueous broth or agar media[3].

Core Directive: To obtain a valid and reproducible MIC value for the active cephapirin moiety, the highly soluble cephapirin sodium salt must be used. Attempting to perform a standard broth microdilution assay with the insoluble cephapirin benzathine will lead to inaccurate and non-reproducible results, as the compound will not be in solution to act on the microorganisms.

Physicochemical Properties: A Comparative Analysis

The significant difference in solubility between the two salts is the determining factor for their application. The following table summarizes their key physicochemical properties.

| Property | Cephapirin Benzathine | Cephapirin Sodium |

| CAS Number | 97468-37-6[1][6] | 24356-60-3 |

| Molecular Formula | C₅₀H₅₄N₈O₁₂S₄[2] | C₁₇H₁₆N₃NaO₆S₂ |

| Molecular Weight | 1087.27 g/mol [1][2][6] | 445.44 g/mol |

| Aqueous Solubility | Practically Insoluble[1][3][5][7] | Very Soluble[5] |

| Primary Application | In vivo sustained-release formulations | In vitro assays (e.g., MIC testing) |

| Recommended Solvent for Stock | Dimethyl Sulfoxide (DMSO) at 81 mg/mL[7] | Sterile, distilled water[5] |

Workflow for Preparation of Cephapirin Sodium Stock Solution

The following diagram outlines the validated workflow for preparing a high-concentration stock solution of cephapirin sodium suitable for serial dilution in MIC assays.

Caption: Workflow for preparing cephapirin sodium stock solution.

Protocol: Preparation of Cephapirin Sodium Stock Solution for MIC Determination

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial stock solution preparation[8][9][10]. It describes the preparation of a 1280 µg/mL stock solution, which is a convenient concentration for subsequent two-fold serial dilutions.

Materials and Reagents

-

Cephapirin Sodium powder (USP grade or equivalent)

-

Certificate of Analysis (CoA) for the cephapirin sodium lot, indicating its potency (in µg/mg or %)

-

Sterile, distilled, deionized water (dH₂O)

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filters (optional, for sterilization)

-

Sterile, light-protecting cryovials (e.g., amber colored)

Pre-Protocol Calculation: Accounting for Potency

Antimicrobial powders are not 100% pure active compound. It is essential to correct for the potency of the powder to create a stock solution of the desired active concentration. The potency is provided on the CoA.

Use the following formula to determine the mass of powder to weigh[10]:

Weight to weigh (mg) = [Desired Volume (mL) × Desired Concentration (µg/mL)] / [Potency (µg/mg)]

Example Calculation:

-

Desired Concentration: 1280 µg/mL

-

Desired Volume: 10 mL

-

Potency (from CoA): 950 µg/mg

Weight (mg) = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg

Step-by-Step Methodology

-

Preparation: Perform all procedures in a laminar flow hood or using strict aseptic techniques to maintain sterility.

-

Weighing: Accurately weigh the calculated amount of cephapirin sodium powder (e.g., 13.47 mg) and transfer it into a sterile conical tube.

-

Solubilization: Using a sterile pipette, add the desired volume of sterile dH₂O (e.g., 10 mL) to the conical tube.

-

Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

-

Sterilization (Optional): If the entire procedure was not performed under strict aseptic conditions, sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the MIC assay.

-

Aliquoting: Dispense the stock solution into small, single-use volumes in sterile, light-protecting cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic[9].

-

Storage: Label the cryovials clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or, for long-term stability, at ≤ -70°C[1][9][]. The solution should be protected from light.

Conclusion and Best Practices

The successful determination of cephapirin's in vitro antimicrobial activity hinges on the correct preparation of the stock solution. The fundamental takeaway is the selection of the appropriate salt form: the highly soluble cephapirin sodium is required for all aqueous-based susceptibility testing, including standard MIC assays. Cephapirin benzathine, due to its insolubility, is unsuited for this purpose and is reserved for specific in vivo, sustained-release applications. Adherence to the detailed protocol, with careful attention to potency calculations and aseptic technique, will ensure the generation of accurate, reproducible, and trustworthy MIC data for researchers, scientists, and drug development professionals.

References

-

PubChem. Cephapirin Benzathine | C50H54N8O12S4. National Center for Biotechnology Information. [Link]

-

Tianming Pharmaceutical. Cephapirin Benzathine – High-Quality API Supplier.[Link]

-

HPC Standards Inc. Cephapirin benzathine | C50H54N8O12S4 | 677142 | 97468-37-6.[Link]

-

Pharmacopeia. usp31nf26s1_m14490, USP Monographs: Cephapirin Benzathine.[Link]

- Google Patents.

-

Li, X., et al. (2023). Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices. PLOS ONE. [Link]

-

Clinical and Laboratory Standards Institute. CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[Link]

- Google Patents.

-

USP-NF. USP Monographs: Cephapirin Benzathine.[Link]

-

Australian Pesticides and Veterinary Medicines Authority. Public release summary - Evaluation of the new active CEPHAPIRIN.[Link]

-

Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Clinical and Laboratory Standards Institute. CLSI M100™.[Link]

-

Reddit. Does Cephapirin Benzathine/Dry Cow Tomorrow expire?[Link]

-

MDPI. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.[Link]

-

ResearchGate. Ratio of cephapirin benzathine solubility across the 3-milk media and...[Link]

-

bioRxiv. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk products using cephapirin sodium and benzathine as model drugs.[Link]

-

Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]

-

ResearchGate. (PDF) Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices.[Link]

-

Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.[Link]

-

APEC. Antimicrobial Susceptibility Testing.[Link]

-

Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.[Link]

-

eCFR. 21 CFR 526.363 -- Cephapirin benzathine.[Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. Cephapirin Benzathine | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 4. eCFR :: 21 CFR 526.363 -- Cephapirin benzathine. [ecfr.gov]

- 5. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cephapirin Benzathine | CAS 97468-37-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. darvashco.com [darvashco.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

Application Note: Protocol for Intramammary Infusion Studies using Cephapirin Benzathine

Abstract

This application note defines the rigorous technical standards required for conducting intramammary (IMM) infusion studies utilizing Cephapirin Benzathine , a first-generation cephalosporin formulated for dry cow therapy.[1][2] Unlike its sodium salt counterpart intended for lactating cows, the benzathine salt exhibits low solubility, creating a prolonged-release depot within the non-lactating udder.[3] This guide addresses the critical variables often overlooked in field trials: aseptic infusion technique to prevent iatrogenic infections, precise pharmacokinetic sampling windows, and validated residue detection methodologies.

Pharmacological Basis & Mechanism of Action[1]

The Benzathine Depot Effect

Cephapirin benzathine is formulated in a stable peanut oil gel.[3][4][5] The benzathine salt is practically insoluble in water. Upon infusion into the dry udder, the lipid-based vehicle facilitates a slow dissociation of the active cephapirin moiety. This "depot effect" maintains bactericidal concentrations (above MIC

Molecular Target

Cephapirin acts by covalently binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation enzyme (transpeptidase), preventing the cross-linking of peptidoglycan chains. The structural integrity of the cell wall collapses, leading to osmotic lysis.

Mechanism Visualization

The following diagram illustrates the cascade from infusion to bacterial lysis, highlighting the kinetic difference between the salt forms.

Figure 1: Pharmacodynamic cascade of Cephapirin Benzathine. The rate-limiting step is the dissociation from the oil depot.

Study Design & Pre-Clinical Parameters

Subject Selection Criteria

To ensure data integrity, subjects must meet strict inclusion criteria to avoid confounding variables such as systemic illness or chronic teat damage.

| Parameter | Inclusion Criteria | Exclusion Criteria | Rationale |

| Lactation Stage | End of lactation (Dry-off day) | < 30 days prior to calving | Prevents residue violations in colostrum.[3][5] |

| Udder Health | Functional quarters; SCC < 200k (for PK studies) | Teat end hyperkeratosis (Score >3) | Damaged teat ends alter infusion dynamics and infection risk. |

| History | No antibiotic treatment in prior 30 days | Systemic mastitis or fever | Prevents drug interaction or washout interference. |

Treatment Groups

-

Group A (Treatment): Cephapirin Benzathine (300 mg activity/10 mL syringe).[3][4][5][6]

-

Group B (Negative Control): Untreated or Vehicle Control (Peanut oil base only).

-

Group C (Positive Control): Comparative approved DCT antibiotic (if efficacy trial).

The Infusion Protocol (Aseptic Technique)

CRITICAL WARNING: The leading cause of failure in IMM studies is not drug inefficacy, but the introduction of environmental pathogens (e.g., E. coli, Klebsiella) during infusion. The following "Partial Insertion" method is mandatory to preserve the streak canal's keratin plug.

Step-by-Step Workflow

-

Milking: Completely milk out the quarter. Residual milk interferes with drug distribution.

-

Pre-Dip: Apply germicidal teat dip (iodine/chlorhexidine) and allow 30 seconds contact time.

-

Dry: Wipe dry with a single-use clean towel.

-

Sanitize (The Critical Step): Scrub the teat end (orifice) with 70% isopropyl alcohol pads.

-

Rule: Scrub until the pad comes away clean.

-

Sequence: Scrub Far teats first, then Near teats (prevents reaching over clean teats).

-

-

Infusion (Partial Insertion):

-

Remove the protective cap to expose only 2-3 mm of the cannula (use Opti-Sert® or similar guide).

-

Insert only the tip into the streak canal. DO NOT insert the full cannula.[3]

-

Depress plunger slowly.

-

-

Post-Infusion:

-

Massage the quarter upward to distribute the suspension.

-

Apply post-dip immediately.

-

Workflow Logic Diagram

Figure 2: The "Partial Insertion" workflow minimizes damage to the streak canal, a primary defense mechanism.

Analytical Protocol: Residue & PK Analysis

For pharmacokinetic profiling, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is the standard. Bioassays (inhibition tests) lack the specificity required for quantitative PK modeling.

Sample Preparation (Milk/Secretion)

-

Extraction:

-

Aliquot 5 mL of mammary secretion.

-

Add 15 mL Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously (1 min) and centrifuge (4000g, 10 min, 4°C).

-

-

Cleanup (SPE):

HPLC Conditions (Reference Standard)

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: 85% Acetate Buffer (0.01M) : 15% Acetonitrile.[7]

-

Detection: UV at 254 nm or MS/MS (Transition 424 -> 152 m/z).

-

Limit of Quantitation (LOQ): Must be validated to < 10 ppb (0.01 µg/mL) to align with regulatory MRLs.

Regulatory Withdrawal Limits

Researchers must adhere to established withdrawal periods to ensure food safety during trials involving animals that may enter the food chain.

| Parameter | Limit | Reference Authority |

| Milk Withhold | 72 hours (post-calving) | FDA NADA 108-114 |

| Pre-Calving Window | Do not use within 30 days of calving | FDA NADA 108-114 |

| Meat Withdrawal | 42 days post-infusion | FDA NADA 108-114 |

References

-

FDA NADA 108-114. (2025).[4] ToMORROW® (cephapirin benzathine) for Intramammary Infusion into the Dry Cow.[3][4][5][6][8][9] Food and Drug Administration.[4][7][10][11] [Link][4]

-

National Mastitis Council. (2024). Recommended Mastitis Control Program.[3][4][12] NMC Online. [Link]

-

Stockler, R. M., et al. (2009). Determination of pharmacokinetics of cephapirin sodium in lactating dairy cattle. Journal of Dairy Science. [Link] (Note: Comparative PK reference).

-

European Medicines Agency. (2023). Cephapirin: Summary of Report on Residues. EMA MRL Assessments. [Link]

Sources

- 1. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]

- 2. Cephapirin Benzathine: Uses, Dosage, Side Effects, API Manufacturer & Supplier in China [sinochem-nanjing.com]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. drugs.com [drugs.com]

- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 6. eCFR :: 21 CFR Part 526 -- Intramammary Dosage Form New Animal Drugs [ecfr.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. m.youtube.com [m.youtube.com]

- 10. foxvalleyqclab.com [foxvalleyqclab.com]

- 11. nmpf.org [nmpf.org]

- 12. valleyvet.com [valleyvet.com]

Application Note: A Stability-Indicating HPLC Method for the Determination of Cephapirin Benzathine Purity

Abstract

This application note presents a comprehensive, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of cephapirin benzathine purity. Cephapirin benzathine is a long-acting, first-generation cephalosporin antibiotic primarily used in veterinary medicine for treating mastitis in dairy cattle.[1][2] Ensuring the purity and potency of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. The method detailed herein is grounded in the principles outlined in the United States Pharmacopeia (USP) monograph for Cephapirin Benzathine, providing a robust framework for quality control and regulatory compliance.[3][4] We will explore the causality behind the methodological choices, from mobile phase composition to the validation protocols necessary to ensure the method is fit for its intended purpose. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Purity Analysis

Cephapirin benzathine is the salt formed from two molecules of cephapirin and one molecule of benzathine (N,N'-dibenzylethylenediamine).[4][5][6] This formulation provides a slow-release profile suitable for intramammary infusion.[1] The chemical stability of cephalosporins, however, is a known challenge. The β-lactam ring, which is essential for antibacterial activity, is susceptible to hydrolysis, and other degradation pathways can lead to the formation of impurities.[7] The presence of these impurities can reduce the drug's efficacy and potentially introduce toxic substances.

Therefore, a validated, stability-indicating analytical method is not merely a procedural requirement but a fundamental component of quality assurance.[8][9] Such a method must be able to accurately quantify the active ingredient while simultaneously demonstrating specificity by resolving it from any potential degradation products, process impurities, or excipients.[8] This application note provides the protocol for such a method, based on reversed-phase HPLC, and explains the validation process required to establish its trustworthiness.

Principle of the Chromatographic Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture.

-

Separation: Cephapirin, being a moderately polar molecule, is retained on the nonpolar C18 column. Its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. By using a gradient elution, where the concentration of the organic solvent is varied over time, we can effectively separate cephapirin from more polar and less polar impurities.

-

Detection: Cephapirin possesses a chromophore that absorbs ultraviolet (UV) light. The method specifies detection at 260 nm, a wavelength that provides adequate sensitivity for the quantification of cephapirin and its related substances.[3]

Experimental Protocol

This protocol is adapted from the official USP monograph for Cephapirin Benzathine.[3]

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Acetic Acid (Glacial, ACS grade)

-

Potassium Acetate (ACS grade)

-

Water (HPLC or Milli-Q grade)

-

USP Cephapirin Sodium Reference Standard (RS)

-

USP Cephapirin Benzathine RS

-

Solution Preparation

-

Extraction Solution: Prepare a mixture of 400 mL of acetic acid and 600 mL of water.

-

Rationale: This acidic solution is used to break the salt and ensure the complete dissolution of cephapirin benzathine during sample preparation.

-

-

Mobile Phase A (Aqueous): Dissolve 99.12 g of potassium acetate in 2000 mL of water. Add 26.2 mL of acetic acid, and dilute with water to a final volume of 4 L. Filter through a 0.45-µm nylon filter.[3]

-

Rationale: This buffered aqueous phase controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.

-

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[3]

-

Dilution Buffer: Dissolve approximately 205 g of potassium acetate in 800 mL of water. Adjust the pH to between 7.5 and 8.2 with acetic acid. Dilute with water to 1000 mL and filter through a 0.45-µm nylon filter.[3]

-

Rationale: This buffer is used to dilute the extracted sample and standard, bringing the pH into a range that is compatible with the HPLC column and promotes good peak shape.

-

Chromatographic Conditions

The following parameters should be set for the HPLC system.

| Parameter | Specification |

| Column | 3.9-mm × 15-cm; 4-µm packing L1 (C18) |

| Guard Column | 3.2-mm × 15-mm; 7-µm packing L1 (C18) |

| Mobile Phase | Gradient elution using Mobile Phase A and Mobile Phase B (see table below) |

| Flow Rate | 2.0 mL/minute |

| Column Temperature | 40 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | ~2 µL (as specified in the USP monograph)[5] |

Mobile Phase Gradient Program:

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 85 | 15 |

| 10.0 | 85 | 15 |

| 20.0 | 50 | 50 |

| 20.1 | 85 | 15 |

| 25.0 | 85 | 15 |

Preparation of Standard and Sample Solutions

-

Standard Preparation: Accurately weigh about 50 mg of USP Cephapirin Sodium RS into a 25-mL volumetric flask. Add 2.5 mL of Extraction Solution and 15.0 mL of Dilution Buffer, and agitate to dissolve. Add 7.0 mL of acetonitrile and mix. Allow the solution to cool to room temperature and dilute with water to volume.[3]

-

Assay (Sample) Preparation: Accurately weigh about 60 mg of Cephapirin Benzathine into a 25-mL volumetric flask. Add 2.5 mL of Extraction Solution and 15.0 mL of Dilution Buffer, and mix to dissolve. Add 7.0 mL of acetonitrile and mix. Allow the flask to cool to room temperature and dilute with water to volume.[3]

System Suitability and Analysis

Before sample analysis, the system's performance must be verified.

-

System Suitability Solution: To demonstrate that the system can resolve cephapirin from its potential degradation products, a degraded standard is used. Dissolve USP Cephapirin Sodium RS in 10% acetic acid to a concentration of about 2.0 mg/mL and heat at 50°C for 12 to 18 hours.[3]

-

Acceptance Criteria:

-

The resolution between cephapirin and any adjacent impurity peak must be adequate. The USP specifies a peak-to-valley ratio calculation where the valley should not be more than 25% of the impurity peak height.[3][5]

-

The relative standard deviation (RSD) for replicate injections of the Standard Preparation must be not more than 3.0%.[5]

-

-

Analytical Procedure:

-

Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

-

Make five or six replicate injections of the Standard Preparation to check system precision (repeatability).

-

Inject the System Suitability Solution to verify resolution.

-

Inject the Standard Preparation and the Assay Preparation in duplicate.

-

Record the chromatograms and measure the peak areas for cephapirin.

-

Calculation of Purity

Calculate the quantity, in µg, of cephapirin (C₁₇H₁₇N₃O₆S₂) per mg of Cephapirin Benzathine taken using the following formula from the USP monograph[5]:

Purity (µg/mg) = P * (W_std / W_spl) * (V_spl / V_std) * (r_U / r_S)

Where:

-

P = Potency of USP Cephapirin Sodium RS (in µg/mg).

-

W_std = Weight of USP Cephapirin Sodium RS used (in mg).

-

W_spl = Weight of Cephapirin Benzathine used (in mg).

-

V_spl = Final volume of the Assay Preparation (in mL).

-

V_std = Final volume of the Standard Preparation (in mL).

-

r_U = Average peak area of cephapirin from the Assay Preparation.

-

r_S = Average peak area of cephapirin from the Standard Preparation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for determining the purity of cephapirin benzathine. By adhering to the protocols established in the USP monograph and conducting thorough method validation as outlined by ICH guidelines, analytical laboratories can ensure the generation of accurate and defensible data. The stability-indicating nature of the assay, proven through forced degradation studies, is paramount for the quality control of cephapirin benzathine, guaranteeing that the method is fit for purpose throughout the lifecycle of the drug product.

References

-

United States Pharmacopeia. USP-NF Monographs, Cephapirin Benzathine. Available at: [Link]

-

USP-NF. Cephapirin Benzathine - USP-NF ABSTRACT. Available at: [Link]

-

USP-NF. Cephapirin Benzathine (Online Monograph). Available at: [Link]

-

Drugs.com. CEPHAPIRIN Veterinary—Intramammary-Local. Available at: [Link]

-

Wageningen University & Research. A new approach to analysing ceftiofur and cephapirin residues including metabolites in kidney. Available at: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. Available at: [Link]

-

PubChem. Cephapirin Benzathine. Available at: [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

-

NHS. Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

-

SpringerLink. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

-

GSC Biological and Pharmaceutical Sciences. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]

-

National Center for Biotechnology Information. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. Available at: [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

-

Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

Sources

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uspbpep.com [uspbpep.com]

- 4. Cephapirin Benzathine [doi.usp.org]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. Cephapirin benzathine USP Reference Standard Sigma-Aldrich [sigmaaldrich.cn]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. longdom.org [longdom.org]

- 9. biomedres.us [biomedres.us]

Troubleshooting & Optimization

Troubleshooting peak tailing in cephapirin benzathine HPLC chromatograms

Ticket Subject: Troubleshooting Peak Tailing & Asymmetry

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Benzathine Challenge"

Welcome to the technical support hub for Cephapirin Benzathine. You are likely here because your chromatogram shows a sharp Cephapirin peak but a broad, tailing Benzathine peak.

The Root Cause: Cephapirin Benzathine is a salt complex with dual personalities.

When dissolved, these components dissociate. The Benzathine component (

Module 1: Diagnostic Triage (Start Here)

Before altering your chemistry, determine if the issue is Physical (Hardware) or Chemical (Method).

Q: How do I know if my column or my method is the problem?

A: Perform the "Neutral Check." Inject a neutral standard (e.g., Toluene or Uracil) using your current mobile phase.[1]

-

Scenario A: The neutral peak also tails .

-

Scenario B: The neutral peak is symmetrical , but Benzathine tails.

Troubleshooting Logic Flow

Figure 1: Diagnostic decision tree to isolate physical hardware failures from chemical method issues.

Module 2: Chemistry Optimization (The Silanol War)

If your neutral peak is sharp, the Benzathine is interacting with the stationary phase. You must suppress this interaction.

Q: Why is the USP method giving me tailing factors > 2.0?

A: Older USP monographs often use simple Acetate/Water/Methanol mixes. On modern, high-purity silica, this is usually fine.[1] On older or "active" columns, the silanols are not fully covered.

The Fix: You need a Silanol Blocker or a pH Adjustment .[2][6]

| Strategy | Mechanism | Implementation | Risk |

| 1. Ionic Strength | High salt concentrations (25–50 mM) mask the electrostatic attraction between Benzathine and Silanols. | Use 25mM Ammonium Acetate instead of 10mM. | High backpressure; requires thorough flushing to prevent precipitation. |

| 2.[1] Sacrificial Base | Triethylamine (TEA) competes for silanol sites.[1][2] It binds to the column before the Benzathine does. | Add 0.1% to 0.5% TEA to the aqueous mobile phase. Adjust pH after addition. | TEA degrades column lifetime slightly; permanently alters column selectivity. |

| 3.[1] Low pH | At pH < 3.0, Silanols are protonated ( | Adjust mobile phase to pH 2.5–3.0 with Phosphoric Acid.[1] | WARNING: Beta-lactams (Cephapirin) are unstable at low pH.[1] Run times must be short. |

Q: My peak shape degrades as I inject more sample. Why?

A: Mass Overload. Benzathine salts have poor solubility in high-organic solvents.[1]

-

The Test: Inject 50% of your current volume. If the tailing factor (

) improves significantly, you are overloading the column. -

The Fix: Increase the ionic strength of your sample diluent or reduce injection volume.

Module 3: The "Golden" Protocol

If standard troubleshooting fails, adopt this optimized protocol derived from modern chromatographic principles for amine salts. This method balances the stability of Cephapirin with the peak shape requirements of Benzathine.

Optimized Cephapirin Benzathine Method

-

Column: L1 (C18), End-capped, Base-Deactivated Silica (BDS).[1]

-

Recommended: 4.6 x 150 mm, 3.5 µm or 5 µm.

-

-

Temperature: 35°C (Improves mass transfer of the bulky benzathine).

Mobile Phase Preparation (Isocratic):

-

Buffer (Solution A): Dissolve 3.85g Ammonium Acetate in 1000 mL water (50mM). Add 2 mL Triethylamine (TEA) .

-

pH Adjustment: Adjust pH to 6.0 ± 0.1 with Glacial Acetic Acid.

-

Note: pH 6.0 is the "Sweet Spot." It is high enough to keep Cephapirin stable but uses TEA to block the silanols that are active at this pH.

-

-

Organic (Solution B): Acetonitrile (ACN) / Methanol (MeOH) mix (50:50).

-

Final Mix: Buffer : Organic (75 : 25). Adjust organic ratio to achieve retention time of ~6-8 min for Benzathine.

Why this works (The Mechanism)

Figure 2: Mechanism of Triethylamine (TEA) acting as a competitive inhibitor, blocking active silanol sites to allow Benzathine to elute without tailing.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a "aq" (100% aqueous compatible) column? A: It is not recommended. "Aq" columns often have polar end-capping that can actually increase interaction with the polar amine groups of Benzathine. Stick to a standard, heavily end-capped C18 (L1) or a C8 (L7).[1]

Q: The USP method calls for Potassium Acetate.[7] Can I switch to Ammonium Acetate? A: For UV detection, yes. Ammonium acetate is more volatile and generally cleaner.[1] However, if you are strictly following a validated USP monograph for release testing, you must validate the change. Potassium ions can sometimes provide better peak shape for specific salts due to the "chaotropic" effect, but TEA is generally more effective for tailing.

Q: My Benzathine peak is splitting. Is this tailing? A: No. Peak splitting is usually Sample Solvent Mismatch .[1] If you dissolve Cephapirin Benzathine in 100% Methanol to get it into solution, but your mobile phase is 75% Water, the Methanol "slug" travels faster than the mobile phase, carrying some analyte with it.

-

Fix: Dilute your sample with mobile phase (or at least 50% buffer) before injection.[1]

References

-

United States Pharmacopeia (USP). USP Monographs: Cephapirin Benzathine.[1] USP-NF.[1] (Requires Subscription) / General Reference for L1 Column Usage.

-

Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][2][5][8][9][10] Explains the silanol ionization mechanism at mid-pH.

-

Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Highlights the interaction of amine-based drugs with residual silanols.[11][12]

-

Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Discusses the use of TEA and high pH to eliminate secondary interactions for amines.

-

BenchChem. Troubleshooting poor peak shape in Cephapirin Benzathine HPLC analysis. Specific case study on Cephapirin tailing. [1]

Sources

- 1. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 4. agilent.com [agilent.com]

- 5. chromtech.com [chromtech.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Cephapirin Benzathine | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. elementlabsolutions.com [elementlabsolutions.com]

Technical Support Center: Enhancing Cephapirin Benzathine Recovery from Muscle Tissue

Welcome to the technical support center for the analysis of cephapirin benzathine in muscle tissue. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antibiotic residue analysis. Here, we will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide a framework for developing robust and reliable analytical methods.

Core Principles: Understanding the Analytical Challenge

Extracting a specific analyte from a biological matrix is fundamentally a challenge of separation. The goal is to isolate the target molecule—cephapirin benzathine—from a highly complex environment while preserving its integrity for accurate quantification.

Why is Muscle Tissue a Difficult Matrix? Muscle is a heterogeneous composite of proteins, lipids, carbohydrates, salts, and various small molecules. Each component presents a potential interference:

-

Proteins: Can bind to the analyte, sequestering it from the extraction solvent. They can also precipitate during analysis, clogging chromatographic columns and fouling instrument interfaces.

-

Lipids: Can interfere with extraction efficiency by forming emulsions and may cause significant signal suppression in mass spectrometry, a phenomenon known as the matrix effect.[1][2]

-

Endogenous Components: Numerous small molecules can co-elute with the analyte, potentially interfering with its detection and quantification.

Key Physicochemical Properties of Cephapirin Benzathine Understanding the analyte itself is critical. Cephapirin benzathine is the benzathine salt of a first-generation cephalosporin antibiotic.[3][] Its key properties influencing extraction are:

-

Solubility: It is characterized as being practically insoluble in water and alcohol but soluble in dimethyl sulfoxide (DMSO) and 0.1 N hydrochloric acid.[3][][5] This low aqueous solubility is a deliberate formulation strategy to create a long-acting depot upon administration but presents a challenge for extraction into aqueous or polar organic solvents.

-

Stability: As a β-lactam antibiotic, cephapirin is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Experimental conditions such as pH and temperature must be carefully controlled to prevent analyte loss.

Frequently Asked Questions (FAQs)

Q: What is a typical workflow for extracting cephapirin from muscle tissue?

A: A multi-step approach is required to systematically remove interferences. The process generally involves tissue homogenization, protein precipitation, a targeted cleanup step such as solid-phase extraction (SPE), and finally, analysis by a chromatographic method.

Q: Which analytical technique is better for quantification: HPLC-UV or LC-MS/MS?

A: While HPLC with UV detection can be used, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is vastly superior for this application.[6][7] Muscle tissue is considered a "dirty" matrix, and the sensitivity and specificity of LC-MS/MS are crucial for accurately detecting and quantifying trace levels of drug residues amidst high background noise.[8][9] Regulatory guidelines for veterinary drug residues often necessitate the high confidence in identification that MS/MS provides.[10]

Q: What kind of recovery rates should I expect?